molecular formula C8H9NO2 B8417857 1-Cyclopropyl-4-hydroxy-1H-pyridin-2-one

1-Cyclopropyl-4-hydroxy-1H-pyridin-2-one

Cat. No. B8417857
M. Wt: 151.16 g/mol
InChI Key: NVBPYJKYQBKZEQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US08754076B2

Procedure details

Trifluoroacetic acid (1 mL) was added to a flask charged with a stir bar and 1-cyclopropyl-4-(4-methoxy-benzyloxy)-1H-pyridin-2-one (0.17 g) and chilled in an ice/EtOH bath. The resulting mixture was stirred with cooling for 1.5 h and at ambient temperature for another 4.5 h. Then, the solution was concentrated under reduced pressure and the residue was triturated with tert-butyl methyl ether and dried to give the title compound as a solid. Yield: 0.10 g (quantitative). Mass spectrum (ESI+): m/z=152 [M+H]+.
Quantity
1 mL
Type
reactant
Reaction Step One
Name
1-cyclopropyl-4-(4-methoxy-benzyloxy)-1H-pyridin-2-one
Quantity
0.17 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
FC(F)(F)C(O)=O.[CH:8]1([N:11]2[CH:16]=[CH:15][C:14]([O:17]CC3C=CC(OC)=CC=3)=[CH:13][C:12]2=[O:27])[CH2:10][CH2:9]1>>[CH:8]1([N:11]2[CH:16]=[CH:15][C:14]([OH:17])=[CH:13][C:12]2=[O:27])[CH2:10][CH2:9]1

Inputs

Step One
Name
Quantity
1 mL
Type
reactant
Smiles
FC(C(=O)O)(F)F
Step Two
Name
1-cyclopropyl-4-(4-methoxy-benzyloxy)-1H-pyridin-2-one
Quantity
0.17 g
Type
reactant
Smiles
C1(CC1)N1C(C=C(C=C1)OCC1=CC=C(C=C1)OC)=O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The resulting mixture was stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
charged with a stir bar
CONCENTRATION
Type
CONCENTRATION
Details
Then, the solution was concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
the residue was triturated with tert-butyl methyl ether
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Name
Type
product
Smiles
C1(CC1)N1C(C=C(C=C1)O)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.